Tafluprost Acid-d4

Isotopic purity Deuterium incorporation Internal standard certification

Tafluprost Acid‑d4 (AFP‑172‑d4) is a stable‑isotope‑labeled (SIL) derivative of the prostaglandin F2α analog tafluprost acid, the active metabolite responsible for intraocular pressure reduction. The compound carries four deuterium atoms at the 3′,3′,4′,4′ positions of the α‑chain, yielding a molecular mass of M + 4 Da (C22H24D4F2O5; MW = 414.48).

Molecular Formula C₂₂H₂₄D₄F₂O₅
Molecular Weight 414.48
Cat. No. B1160661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTafluprost Acid-d4
Synonyms(Z)-7-[(1R,2R,3R,5S)-2-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic-d4 Acid;  7-[(1R,2R,3R,5S)-2-[(1E)-3,3-Difluoro-4-phenoxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-Heptenoic-d4 Acid;  AFP 172-d4
Molecular FormulaC₂₂H₂₄D₄F₂O₅
Molecular Weight414.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tafluprost Acid-d4 for Bioanalysis – Core Properties & Procurement Context


Tafluprost Acid‑d4 (AFP‑172‑d4) is a stable‑isotope‑labeled (SIL) derivative of the prostaglandin F2α analog tafluprost acid, the active metabolite responsible for intraocular pressure reduction. The compound carries four deuterium atoms at the 3′,3′,4′,4′ positions of the α‑chain, yielding a molecular mass of M + 4 Da (C22H24D4F2O5; MW = 414.48) . It is manufactured as a certified internal standard (IS) for the quantitative determination of tafluprost free acid in biological matrices by GC‑ or LC‑mass spectrometry [1]. Tafluprost acid itself binds the human prostanoid FP receptor with a Ki of 0.4 nM, making it approximately 245‑fold more potent than latanoprost acid (Ki = 98 nM) and roughly 88‑fold more potent than travoprost acid (Ki = 35 nM) [2]. This exceptional potency places extreme demands on analytical accuracy, precisely the requirement that a well‑matched deuterated IS fulfills.

Why a Generic Internal Standard Cannot Substitute for Tafluprost Acid-d4 in Ocular Pharmacokinetic Studies


Substituting Tafluprost Acid‑d4 with a structural analog IS (e.g., bimatoprost) or a non‑matched deuterated compound introduces systematic errors that are unacceptable when quantifying an analyte present at low pg/mL concentrations in aqueous humor or plasma. Structural analogs exhibit different extraction recoveries, ion‑suppression profiles, and chromatographic retention, leading to accuracy biases >10 % [1]. Similarly, employing the deuterated prodrug Tafluprost‑d4 to measure the active acid metabolite ignores the in‑vivo hydrolysis step and the distinct matrix‑effect behavior of the ester versus the carboxylic acid . Class‑matched deuterated acids (e.g., latanoprost acid‑d4) carry the risk of cross‑talk in multiplexed panels and do not co‑elute perfectly, preventing effective correction of dynamic ion‑suppression events [2]. Tafluprost Acid‑d4 eliminates these variables because it is chemically and physically identical to the target analyte tafluprost acid, differing only in mass.

Head‑to‑Head Quantitative Evidence: Tafluprost Acid-d4 versus Closest Analytical Comparators


Isotopic Purity and Deuterium Incorporation: Tafluprost Acid-d4 vs. Tafluprost-d7

Tafluprost Acid‑d4 is certified at ≥99 % deuterated forms (d1‑d4), with the tetra‑deuterated species as the dominant component . The commercially available alternative Tafluprost‑d7 contains seven deuterium atoms on the prodrug scaffold; however, the deuteration pattern is distributed across the ω‑chain, increasing the risk of partial deuterium loss through metabolic or pH‑dependent exchange . The four‑deuterium substitution on the α‑chain of Tafluprost Acid‑d4 is chemically stable and provides a clean +4 Da separation without isotopic cross‑contamination.

Isotopic purity Deuterium incorporation Internal standard certification

Assay Precision Improvement: Deuterated IS (Tafluprost Acid-d4) vs. Structural Analog IS (Bimatoprost)

In a controlled cross‑over study on the impact of SIL internal standards, Stokvis et al. demonstrated that replacing a structural analog IS with a well‑matched deuterated IS reduced inter‑day precision CV from 4.2–8.5 % to 1.8–3.5 % and accuracy bias from 7.8–12.4 % to 1.2–4.1 % [1]. While the study was performed on a different analyte, the underlying principles of ion‑suppression correction and recovery normalization are class‑level generalizable to the tafluprost acid system. The published HPLC‑fluorescence method for tafluprost using bimatoprost as IS achieves recovery of 100.13 ± 1.27 %, but the method cannot correct for matrix‑dependent ion suppression inherent to LC‑MS/MS workflows [2].

Assay precision Internal standard selection Bioanalytical method validation

Analyte–IS Match: Tafluprost Acid-d4 vs. Tafluprost-d4 (Prodrug) for Active Metabolite Quantification

After topical instillation, tafluprost is rapidly hydrolyzed to the active acid in the cornea; only tafluprost acid (AFP‑172) is detectable in aqueous humor and ciliary body for ≥8 h [1]. Using the deuterated prodrug Tafluprost‑d4 (Item 10005440) as IS for the acid metabolite introduces a chemical mismatch: the ester prodrug exhibits different extraction efficiency, ionization response, and does not correct for variability in the hydrolysis step . Tafluprost Acid‑d4 (Item 9002406) is the direct isotopologue of the target analyte AFP‑172, ensuring identical sample‑preparation recovery and LC‑MS/MS behavior.

Active metabolite quantification Prodrug hydrolysis Ocular pharmacokinetics

Mass Spectrometric Selectivity: Tafluprost Acid-d4 vs. Other Deuterated Prostaglandin Acid IS

Tafluprost acid has a unique MRM transition owing to the 15,15‑difluoro‑16‑phenoxy motif, which differs from the 13,14‑dihydro‑17‑phenyl substitution of latanoprost acid and the 13,14‑ene‑16‑(3‑trifluoromethylphenoxy) motif of travoprost acid [1]. Tafluprost Acid‑d4 preserves this distinctive fragmentation and is baseline‑separated from other deuterated PG‑acid IS in a single LC run, eliminating the risk of signal cross‑contamination in multiplexed glaucoma‑panel analyses [2]. The +4 Da shift is sufficient to avoid overlap with the natural M+2 and M+4 isotopologues of the unlabeled analyte at clinically relevant concentrations.

Mass spectrometry selectivity MRM transition Cross-analyte interference

Target Analyte Potency Justifies Highest Analytical Rigor: Tafluprost Acid vs. Comparator Prostaglandin Acids

Tafluprost acid exhibits a Ki of 0.4 nM at the human FP receptor, which is approximately 245‑fold lower (more potent) than latanoprost acid (Ki = 98 nM) and approximately 88‑fold lower than travoprost acid (Ki = 35 nM) [1]. The clinical Cmax of tafluprost acid in human plasma is only 26 pg/mL [2]. Because of this exceptional potency at low systemic exposure, the required lower limit of quantification (LLOQ) is often ≤5 pg/mL, a concentration regime where even small systematic errors from a non‑matched IS propagate into significant pharmacokinetic misclassification.

FP receptor affinity Analyte potency Lower limit of quantification requirement

Chromatographic Co‑elution and Deuterium Isotope Effect: Tafluprost Acid-d4 vs. Hypothetical Higher‑Deuterium Analog

The four‑deuterium substitution on the α‑chain of Tafluprost Acid‑d4 introduces a negligible chromatographic isotope shift (ΔRT typically <0.02 min under reversed‑phase conditions), ensuring near‑perfect co‑elution with the unlabeled analyte . This is critical for correcting dynamic electrospray ion‑suppression events that vary across the solvent gradient. In contrast, per‑deuterated analogs (≥7 deuterium atoms distributed across both side‑chains) can exhibit measurable retention time shifts of 0.05–0.15 min, creating a temporal mismatch between analyte and IS ion‑suppression zones and degrading correction accuracy [1].

Deuterium isotope effect Chromatographic co‑elution Ion suppression correction

Application Scenarios: When Tafluprost Acid-d4 is the Irreplaceable Choice


Regulatory Bioequivalence Studies for Tafluprost Ophthalmic Formulations

Regulatory agencies require validated LC‑MS/MS methods with a stable‑isotope‑labeled IS for pharmacokinetic endpoint determination. Tafluprost Acid‑d4 is the only commercially available deuterated isotopologue of the active moiety AFP‑172. Its ≥99 % isotopic purity and documented co‑elution behavior support method validation per ICH M10 guidelines, with inter‑day precision expected below 3.5 % CV and accuracy bias below 4.1 % based on class‑level SIL‑IS performance data [1].

Ocular Tissue Distribution and Target‑Engagement Studies

In preclinical models, tafluprost acid is the sole pharmacologically active species detected in cornea, aqueous humor, and iris/ciliary body for at least 8 h post‑dose [2]. Quantifying tissue concentrations in the low pg/mg range requires an IS that exactly mirrors the extraction and ionization behavior of AFP‑172. Tafluprost Acid‑d4 eliminates the differential recovery errors inherent to prodrug‑form or structural‑analog IS approaches.

Multi‑Analyte Glaucoma Drug Panels in Aqueous Humor

Clinical research comparing the ocular pharmacokinetics of tafluprost, latanoprost, bimatoprost, and travoprost demands a panel of deuterated IS that are mutually resolved by chromatography and mass spectrometry. Tafluprost Acid‑d4 provides a distinct MRM transition derived from its 15,15‑difluoro‑16‑phenoxy substructure, ensuring no cross‑talk with latanoprost acid‑d4 or travoprost acid‑d4 when analyzed from a single aqueous humor aspirate [3].

In‑Vitro Metabolism and Hydrolysis Kinetics of Tafluprost Prodrug

Studying the rate and extent of tafluprost hydrolysis in corneal homogenates or recombinant esterase systems requires separate quantification of the prodrug and the acid metabolite. Tafluprost‑d4 serves as IS for the prodrug, while Tafluprost Acid‑d4 serves as IS for the metabolite, enabling a fully isotope‑dilution‑based workflow without assumptions about relative ionization efficiency .

Quote Request

Request a Quote for Tafluprost Acid-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.